molecular formula C17H20N2O4 B12158288 N'-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B12158288
M. Wt: 316.35 g/mol
InChI Key: QUIWAFZRSDFHCT-UHFFFAOYSA-N
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Description

N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its cyclohexene ring, benzodioxine moiety, and carbohydrazide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-hydroxy-2-naphthoyl)hydrazone: Similar in structure but with a naphthalene ring instead of a benzodioxine moiety.

    N’-(4-dimethylaminobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide: Contains a chromene ring and a dimethylamino group.

Uniqueness

N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of a cyclohexene ring, benzodioxine moiety, and carbohydrazide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C17H20N2O4/c1-17(2)8-11(7-12(20)9-17)18-19-16(21)15-10-22-13-5-3-4-6-14(13)23-15/h3-7,15,18H,8-10H2,1-2H3,(H,19,21)

InChI Key

QUIWAFZRSDFHCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2COC3=CC=CC=C3O2)C

Origin of Product

United States

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